1-[(5-Bromo-2-methoxyphenyl)methyl]-4-methylpiperidine
Overview
Description
1-[(5-Bromo-2-methoxyphenyl)methyl]-4-methylpiperidine is an organic compound that features a piperidine ring substituted with a brominated methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-methylpiperidine typically involves the following steps:
Bromination: The starting material, 2-methoxyphenyl, undergoes bromination using bromine in the presence of a catalyst such as iron powder.
Formation of the Intermediate: The brominated product is then reacted with formaldehyde to form the intermediate compound.
Piperidine Ring Formation: The intermediate is then subjected to a reaction with 4-methylpiperidine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Bromo-2-methoxyphenyl)methyl]-4-methylpiperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
1-[(5-Bromo-2-methoxyphenyl)methyl]-4-methylpiperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound is utilized in the synthesis of complex organic molecules.
Biological Studies: It serves as a probe in biological assays to study receptor interactions and enzyme activities.
Mechanism of Action
The mechanism of action of 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-methylpiperidine involves its interaction with specific molecular targets. The brominated methoxyphenyl group can interact with various receptors or enzymes, modulating their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 1-[(5-Bromo-2-hydroxyphenyl)methyl]-4-methylpiperidine
- 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-ethylpiperidine
- 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-phenylpiperidine
Uniqueness
1-[(5-Bromo-2-methoxyphenyl)methyl]-4-methylpiperidine is unique due to the presence of the brominated methoxyphenyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]-4-methylpiperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO/c1-11-5-7-16(8-6-11)10-12-9-13(15)3-4-14(12)17-2/h3-4,9,11H,5-8,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTRDCJINBPCEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC(=C2)Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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